1,4-Dibromo-2,5-diiodobenzene
Overview
Description
1,4-Dibromo-2,5-diiodobenzene is an organic synthetic intermediate and a chemical intermediate in pharmaceuticals . It is a useful synthetic intermediate in the synthesis of Benzo [1,2-b:4,5-b’']dithiophene and is a reagent in the synthesis of high-crystalline medium-band-gap polymers used for organic photovoltaic cells .
Synthesis Analysis
The synthesis of this compound involves several steps. The method includes taking 1,4-dibromobenzene as a starting material, generating 2,5-dibromonitrobenzene through a nitration step, then generating 2,5-dibromoaniline through a reduction step, then generating 2,5-dibromo-4-iodoaniline through an iodination step, and finally generating this compound through a diazotization-iodination step .Molecular Structure Analysis
The molecular formula of this compound is C6H2Br2I2 . The InChI code is 1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H .Chemical Reactions Analysis
The on-surface reaction processes of this compound on Au (111) and Ag (100) were systematically investigated under ultra-high vacuum conditions. Deiodination underwent at room temperature on both surfaces with the formation of organometallic intermediates connected by C–Au–C and C–Ag–C linkages .Physical and Chemical Properties Analysis
This compound is a white to yellow-brown solid . Its melting point is between 163-165℃ . The molecular weight is 487.7 .Scientific Research Applications
Synthetic Precursor in Organic Chemistry 1,4-Dibromo-2,5-diiodobenzene serves as a valuable precursor in various organic transformations, especially in reactions based on the intermediate formation of benzynes. It acts as an intermediate in the synthesis of various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis The compound plays a critical role in the synthesis of comb-like polyphenylenes via Suzuki coupling processes. Its utilization in Atom Transfer Radical Polymerization (ATRP) of styrene, followed by Suzuki coupling, results in polymers with high solubility in organic solvents at room temperature, which are characterized by various analytical techniques (Cianga & Yagcı, 2001; Cianga, Hepuzer, & Yagcı, 2002; Cianga & Yagcı, 2002).
Crystallography and Material Science Studies on the crystal structure of derivatives of this compound, such as 2,5-dibenzoyl-1,4-diiodobenzene, contribute significantly to the understanding of molecular arrangements and properties in material science. These structures are characterized using techniques like X-ray diffraction, providing insights into the molecular geometry and intermolecular interactions (Zhu Hong-jun, 2010; Basuroy et al., 2017).
Photodissociation Dynamics this compound has been studied in the field of photodissociation dynamics using ultrafast time-resolved photoelectron spectroscopy. These studies, which include the investigation of excited-state dynamics, contribute to a deeper understanding of the molecular behavior under light excitation and have implications for photophysics and photochemistry (Stankus et al., 2018).
Electron and X-Ray Diffraction Studies The compound has been utilized in electron and X-ray diffraction studies to analyze molecular structures and bonding characteristics. These studies provide valuable data on interatomic distances and molecular geometry, which are crucial for understanding the properties of the compound and its derivatives (Hendricks et al., 1933).
Charge-Transport Properties Research into the charge-transport properties of crystals of derivatives like 1,4-diiodobenzene reveals important information about their semiconducting capabilities, particularly in terms of hole mobility. This has implications for their potential use in organic electronic devices (Sánchez-Carrera et al., 2008).
Safety and Hazards
Future Directions
1,4-Dibromo-2,5-diiodobenzene is a very important fine chemical raw material and is mainly applied to the synthesis of medicines, pesticides, dyes, plastics, functional polymer materials, and more . It has good industrial production prospects .
Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .
Mechanism of Action
Target of Action
1,4-Dibromo-2,5-diiodobenzene is primarily used as a synthetic intermediate in the synthesis of various organic compounds . It plays a crucial role in the synthesis of Benzo[1,2-b:4,5-b’]dithiophene and high-crystalline medium-band-gap polymers used for organic photovoltaic cells .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes deiodination when it reacts on the surfaces of Au (111) and Ag (100), forming organometallic intermediates connected by C–Au–C and C–Ag–C linkages .
Pharmacokinetics
It’s soluble in toluene , which may influence its absorption and distribution.
Result of Action
The primary result of the action of this compound is the formation of various organic compounds, including Benzo[1,2-b:4,5-b’]dithiophene and high-crystalline medium-band-gap polymers . These compounds have applications in various fields, including organic photovoltaic cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deiodination reaction of the compound on the surfaces of Au (111) and Ag (100) was carried out under ultra-high vacuum conditions . Additionally, the compound is light-sensitive and should be stored at 2-8°C, protected from light .
Biochemical Analysis
Biochemical Properties
1,4-Dibromo-2,5-diiodobenzene plays a role in biochemical reactions as a synthetic intermediate. It is used in the synthesis of benzo[1,2-b:4,5-b’']dithiophene, which is a reagent in the synthesis of high-crystalline medium-band-gap polymers used for organic photovoltaic cells . The compound interacts with enzymes and proteins involved in these synthetic pathways, although specific interactions with biomolecules in biological systems are not well-documented. The nature of these interactions is primarily based on the compound’s ability to participate in halogen bonding and other non-covalent interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade under prolonged exposure to light and heat
Properties
IUPAC Name |
1,4-dibromo-2,5-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKPEQAIHJWGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456011 | |
Record name | 1,4-Dibromo-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63262-06-6 | |
Record name | 1,4-Dibromo-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,5-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Dibromo-2,5-diiodobenzene interact with metal ions to form nanostructures?
A1: Research shows that this compound can undergo dehalogenation in the presence of metal ions. [] This dehalogenation allows the molecule to covalently bond with the metal ions, forming organized organometallic networks on surfaces like highly oriented pyrolytic graphite (HOPG). [] The specific shape and size of the resulting nanostructures are influenced by both the concentration of this compound and the valence state of the metal ions used. []
Q2: What role does halogen bonding play in the self-assembly of this compound?
A2: Before interacting with metal ions, this compound molecules can initially self-assemble into nanostructures through halogen bonding. [] This suggests that the halogen atoms (bromine and iodine) in the molecule can participate in non-covalent interactions that contribute to its initial organization on a surface. Further research may elucidate the specific types of halogen bonds formed and their influence on the subsequent interaction with metal ions.
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